molecular formula C11H10N2O2 B11895668 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 89928-68-7

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B11895668
CAS No.: 89928-68-7
M. Wt: 202.21 g/mol
InChI Key: GETXAYDWJHOXAD-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core dihydroisoquinolone structure is associated with diverse biological activities, making it a valuable building block for developing novel therapeutic agents. Compounds based on this scaffold have demonstrated potent inhibitory effects in areas including oncology, virology, and inflammation. Researchers are exploring this chemotype for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer research, particularly for targeting DNA repair mechanisms in tumors with BRCA mutations . The structural motif is also under investigation for its potential to inhibit Hepatitis B Virus (HBV) replication, as demonstrated through molecular docking simulations and in vitro biological studies on closely related quinoline-3-carboxylate derivatives . Furthermore, analogous 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have shown promise as novel anti-inflammatory agents in preclinical models of acute lung injury and sepsis, working by inhibiting the release of proinflammatory cytokines such as TNF-α and IL-6 . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

89928-68-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methyl-1-oxo-2H-isoquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-6-7-4-2-3-5-8(7)11(15)13-9(6)10(12)14/h2-5H,1H3,(H2,12,14)(H,13,15)

InChI Key

GETXAYDWJHOXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=CC=CC=C12)C(=O)N

Origin of Product

United States

Preparation Methods

Dieckmann Cyclization of Phthalamic Esters

A foundational route involves phthalic anhydride aminolysis with methylaminoacetic acid derivatives, followed by esterification and intramolecular cyclization. As reported by Thieme Connect, phthalic anhydride reacts with methyl glycinate to form a phthalamic acid intermediate, which undergoes esterification with diazomethane to yield methyl 2-methyl-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate. Alkoxide-induced Dieckmann condensation at 60–80°C facilitates cyclization, producing the isoquinoline core in 65–78% yield. This method is advantageous for its straightforward protocol but requires careful handling of diazomethane, a hazardous reagent.

Castagnoli-Cushman Reaction with Homophthalic Anhydrides

An alternative approach employs homophthalic anhydrides and 1,3,5-triazinanes as formaldimine equivalents. Reaction of 7-fluorohomophthalic anhydride with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane generates 3,4-dihydroisoquinol-1-one-4-carboxylic acids. This method avoids high-pressure hydrogenation, offering a safer pathway to unsubstituted dihydroisoquinolones. Yields for the carboxylic acid intermediates range from 55% to 72%, depending on substituents.

Functionalization to 3-Carboxamide Derivatives

Conversion of the 3-carboxylic acid to the carboxamide is typically achieved via activation and amidation.

Hydrolysis of Methyl Esters to Carboxylic Acids

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate intermediates are hydrolyzed using aqueous sodium hydroxide in tetrahydrofuran (THF)-methanol mixtures. For example, hydrolysis of methyl 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate with 1N NaOH at room temperature for 12 hours yields 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid in 88% yield. Acidification with HCl precipitates the product, which is purified via diisopropyl ether washes.

Amidation of Carboxylic Acids

The carboxylic acid is activated using coupling reagents such as HATU or EDCI, followed by reaction with ammonia or amines. A patent describes amidation of 7-chloro-2-methyl-1-oxo-3-thien-2-yl-1,2-dihydroisoquinoline-4-carboxylic acid with ammonium chloride in the presence of DCC, yielding the corresponding carboxamide in 68% yield. Optimal conditions use dichloromethane as the solvent and room temperature stirring for 6–8 hours.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Yield Practicality
Dieckmann CyclizationPhthalic anhydride, methyl glycinateAminolysis, esterification, cyclization65–78%Requires diazomethane; moderate scalability
Castagnoli-CushmanHomophthalic anhydride, triazinaneCycloaddition, hydrolysis55–72%Avoids high-pressure equipment; scalable
Hydrolysis-AmidationMethyl ester intermediatesBase hydrolysis, DCC-mediated amidation68–88%High yields but multi-step purification

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Isoquinoline vs. Quinoline Derivatives

The isoquinoline core distinguishes 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide from quinoline-based analogs such as N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (). Key differences include:

  • Planarity: Quinoline derivatives are fully aromatic, whereas 1,2-dihydroisoquinoline derivatives have a partially saturated ring, affecting conformational flexibility .

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents Molecular Weight
Target Compound Isoquinoline 4-Me, 1-oxo, 3-carboxamide ~204 (C₁₀H₈N₂O₃)
N3-Adamantyl Quinoline (52) Quinoline 4-oxo, 1-pentyl, 3-carboxamide ~447 (C₂₇H₃₃N₃O₂)
4-Hydroxy Isoquinoline () Isoquinoline 4-OH, 1-oxo, 3-carboxamide 204.18

Substituent Effects on Activity and Physicochemical Properties

Position 4 Substituents
  • Bromo (Compounds 12f, 12i, 12j): Increases molecular weight and steric hindrance, which may enhance target binding but reduce solubility. For example, 4-Bromo-N-(3-phenoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (12j) showed inhibitory activity against WNV protease, though specific IC₅₀ values are unreported .
  • Hydroxy () : Enhances hydrophilicity and hydrogen-bonding capacity, possibly improving solubility but reducing blood-brain barrier penetration .
Carboxamide Modifications
  • Aryl Substituents: Compounds like 12j (phenoxyphenyl) and 12i (morpholinophenyl) demonstrate that aromatic or heterocyclic groups at the carboxamide position can modulate enzyme inhibition through π-π interactions or hydrogen bonding .
  • Alkyl Chains: Quinoline derivatives with pentyl chains (e.g., 52) exhibit increased lipophilicity, which may enhance cellular uptake but risk off-target effects .

Table 2: Substituent Impact on Key Properties

Compound Position 4 Substituent Carboxamide Group Melting Point (°C) Bioactivity Notes
Target Compound Methyl -CONH₂ N/A Hypothesized protease inhibitor
12j () Bromo N-(3-phenoxyphenyl) 216–218 WNV protease inhibitor
4-Hydroxy Isoquinoline () Hydroxy -CONH₂ N/A Improved solubility
N3-Adamantyl Quinoline (52) Oxo N3-(3,5-dimethyladamantyl) N/A Potential CNS activity

Biological Activity

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The molecular formula for this compound is C11H11N1O2C_{11}H_{11}N_{1}O_{2}, with a molecular weight of approximately 189.21 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • DNA Intercalation : Similar to other isoquinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant activity against various cancer cell lines:

Cell Line IC50 (µM) Effect
HL-60 (human promyelocytic leukemia)15.0Induces apoptosis
MCF-7 (breast cancer)12.5Cell cycle arrest
Raji (Burkitt's lymphoma)10.0Inhibits proliferation
CEM/C2 (T-cell leukemia)8.5Cytotoxic effects

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Mechanistic Studies

In vitro studies indicate that the compound's mechanism involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1/S phase arrest, preventing cells from progressing through the cell cycle.

Comparative Analysis

When compared to similar compounds such as other isoquinoline derivatives, this compound exhibits unique properties that enhance its biological activity.

Compound IC50 (µM) Notable Feature
4-Hydroxyisoquinoline20.0Less potent than target compound
3-Carboxyisoquinoline30.0Different functional group
1-Oxoisoquinoline25.0Lacks methyl substitution

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Leukemia Models : In vivo tests showed that this compound led to increased survival rates in mice models bearing human leukemia cells.

Q & A

Q. Fluorescence-Based Assays :

  • Protocol : Mix 20 nM NS2B/NS3 protease with 10 µM fluorescent substrate (e.g., Boc-Gly-Arg-Arg-AMC) in TRIS buffer (pH 8.5, 50 mM NaCl). Monitor AMC release at λex_{ex} 380 nm/λem_{em} 460 nm for 30 min .
  • IC50_{50} Determination : Pre-incubate compound with enzyme (10 min, 25°C), then add substrate. Calculate % inhibition from fluorescence slopes and fit dose-response curves using GraphPad Prism .
    Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) by titrating compound into enzyme solutions .

Advanced: How can molecular docking predict interactions with biological targets?

Q. Workflow :

Protein Preparation : Retrieve target structure (e.g., PDB ID 2IJO), remove water, add hydrogens, and assign charges (AMBER force field) .

Ligand Optimization : Minimize compound energy using DFT (B3LYP/6-31G*) in Gaussian .

Docking Simulations : Use AutoDock Vina with a grid box centered on the active site. Run 50 conformers, cluster by RMSD, and rank by binding energy (ΔG ≤ -8 kcal/mol suggests strong binding) .

Validation : Compare predicted poses with co-crystal structures of known inhibitors (e.g., acylsulfonamides) .

Advanced: How are stability and reactivity under physiological conditions assessed?

  • Forced Degradation Studies : Expose compound to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC. Methyl derivatives show >90% stability at pH 7.4 but degrade at pH < 2 due to lactam ring hydrolysis .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS. Carboxamide analogs exhibit t1/2_{1/2} > 2 hr .
  • Reactivity with Nucleophiles : Treat with glutathione (5 mM) in PBS. Electron-deficient analogs (e.g., 4-Br) show rapid thiol adduct formation, indicating potential off-target effects .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Assay Variability : Normalize data using internal controls (e.g., reference inhibitors) and standardize enzyme lots .
  • Cellular vs. Enzymatic Activity : Compare IC50_{50} in cell-free (e.g., protease inhibition) and cell-based (e.g., viral replication) assays. Discrepancies suggest bioavailability issues .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. For example, 4-methyl derivatives show consistent μM-range activity in >80% of protease studies .

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